molecular formula C18H19F3N2O3S B2924502 4-({1-[3-(Trifluoromethyl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine CAS No. 2379978-30-8

4-({1-[3-(Trifluoromethyl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine

Cat. No.: B2924502
CAS No.: 2379978-30-8
M. Wt: 400.42
InChI Key: AQSAHZJRIFBYDT-UHFFFAOYSA-N
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Description

4-({1-[3-(Trifluoromethyl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine is a complex organic compound that features a trifluoromethyl group, a benzenesulfonyl group, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[3-(Trifluoromethyl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

    Sulfonylation: The benzenesulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride derivative.

    Coupling with Pyridine: The final step involves coupling the piperidine intermediate with a pyridine derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-({1-[3-(Trifluoromethyl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

4-({1-[3-(Trifluoromethyl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Material Science: Its unique chemical structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-({1-[3-(Trifluoromethyl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group and the benzenesulfonyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenol: This compound shares the trifluoromethyl group but lacks the piperidine and pyridine rings.

    4-(Trifluoromethyl)benzenesulfonamide: Similar in structure but with an amide group instead of the piperidine ring.

    4-(Trifluoromethyl)pyridine: Contains the trifluoromethyl and pyridine rings but lacks the benzenesulfonyl and piperidine groups.

Uniqueness

4-({1-[3-(Trifluoromethyl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O3S/c19-18(20,21)15-4-1-5-17(11-15)27(24,25)23-10-2-3-14(12-23)13-26-16-6-8-22-9-7-16/h1,4-9,11,14H,2-3,10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSAHZJRIFBYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)COC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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